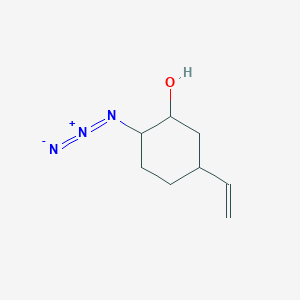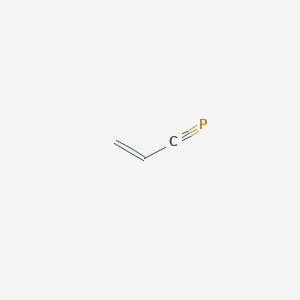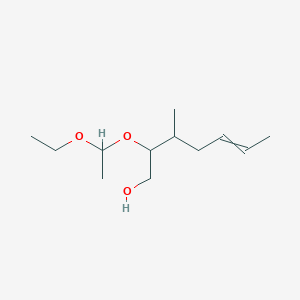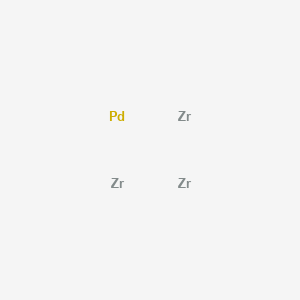
Palladium--zirconium (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium–zirconium (1/3) is an intermetallic compound composed of palladium and zirconium in a 1:3 ratio. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. The combination of palladium and zirconium results in a material that exhibits excellent catalytic properties, high thermal stability, and resistance to corrosion.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of palladium–zirconium (1/3) typically involves the direct combination of palladium and zirconium metals. The metals are heated together in a controlled environment to form the intermetallic compound. The reaction conditions often include high temperatures and an inert atmosphere to prevent oxidation. The process can be represented by the following reaction: [ \text{Pd} + 3\text{Zr} \rightarrow \text{PdZr}_3 ]
Industrial Production Methods: In industrial settings, the production of palladium–zirconium (1/3) may involve advanced techniques such as arc melting or induction melting. These methods ensure a homogeneous mixture of the metals and the formation of the desired intermetallic compound. The use of high-purity starting materials and precise control of reaction conditions are crucial for obtaining high-quality palladium–zirconium (1/3).
化学反応の分析
Types of Reactions: Palladium–zirconium (1/3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium oxide and zirconium oxide.
Reduction: Palladium–zirconium (1/3) can be reduced back to its metallic components under specific conditions.
Substitution: The compound can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various metal halides or organometallic compounds.
Major Products:
Oxidation: Palladium oxide (PdO) and zirconium oxide (ZrO₂).
Reduction: Metallic palladium and zirconium.
Substitution: New intermetallic compounds depending on the substituting element.
科学的研究の応用
Palladium–zirconium (1/3) has a wide range of applications in scientific research, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and carbon-carbon coupling reactions.
Materials Science: Palladium–zirconium (1/3) is studied for its unique structural and electronic properties, making it valuable in the development of advanced materials.
Nanotechnology: The compound is used in the synthesis of nanoparticles for applications in electronics, sensors, and biomedical devices.
Energy Storage: Palladium–zirconium (1/3) is explored for its potential use in hydrogen storage systems and fuel cells.
作用機序
The mechanism by which palladium–zirconium (1/3) exerts its effects is primarily through its catalytic properties. The compound facilitates various chemical reactions by providing active sites for reactants to interact. The molecular targets and pathways involved include:
Activation of Hydrogen: Palladium–zirconium (1/3) can activate hydrogen molecules, making them more reactive in hydrogenation reactions.
Electron Transfer: The compound can facilitate electron transfer processes, which are essential in oxidation-reduction reactions.
Surface Interactions: The unique surface properties of palladium–zirconium (1/3) allow it to interact with various reactants, enhancing reaction rates and selectivity.
類似化合物との比較
Palladium–zirconium (1/3) can be compared with other similar intermetallic compounds, such as:
Palladium–nickel (1/3): Similar catalytic properties but different thermal stability and resistance to corrosion.
Palladium–titanium (1/3): Different electronic properties and applications in materials science.
Palladium–rhodium (1/3): Higher catalytic activity in certain reactions but more expensive and less abundant.
Uniqueness: Palladium–zirconium (1/3) stands out due to its excellent combination of catalytic properties, thermal stability, and resistance to corrosion. These characteristics make it a versatile and valuable compound in various scientific and industrial applications.
特性
CAS番号 |
81551-90-8 |
|---|---|
分子式 |
PdZr3 |
分子量 |
380.09 g/mol |
IUPAC名 |
palladium;zirconium |
InChI |
InChI=1S/Pd.3Zr |
InChIキー |
GRUTXNAELUZORQ-UHFFFAOYSA-N |
正規SMILES |
[Zr].[Zr].[Zr].[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)

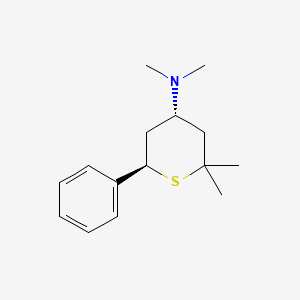

sulfanium iodide](/img/structure/B14422268.png)
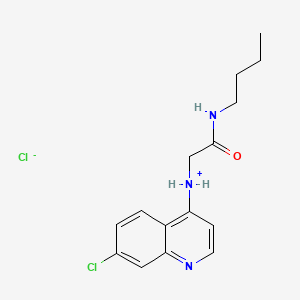
![5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14422273.png)
![1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol](/img/structure/B14422276.png)
![1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B14422277.png)
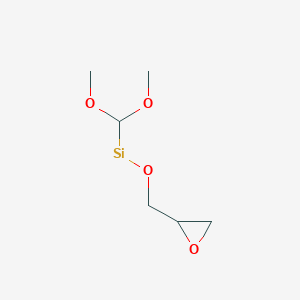
![2,2'-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride](/img/structure/B14422306.png)
